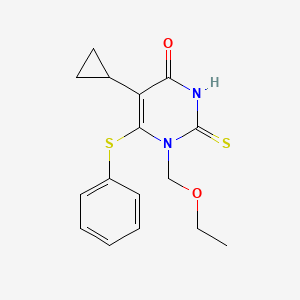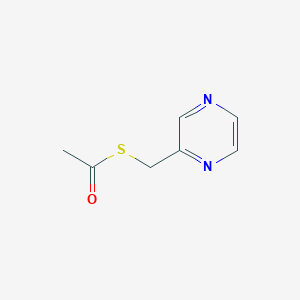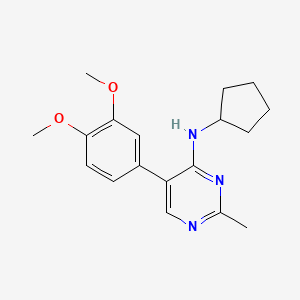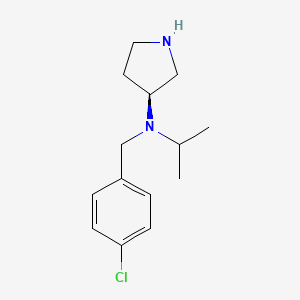![molecular formula C11H13N5O2 B12916749 Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate CAS No. 6497-84-3](/img/structure/B12916749.png)
Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate is a nitrogen-containing heterocyclic compound with the molecular formula C11H13N5O2. This compound is known for its unique structure, which includes a pyrido[2,3-b]pyrazine core. It has various applications in medicinal chemistry and materials science due to its biological activities and chemical properties .
Méthodes De Préparation
The synthesis of ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate typically involves the cyclization of N-substituted pyrroles with hydrazine hydrate. This method allows for the formation of the pyrido[2,3-b]pyrazine core through intramolecular heterocyclization . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial, anti-inflammatory, and antiviral activities, making it a potential candidate for drug development.
Medicine: Its biological activities are being explored for therapeutic applications, including cancer treatment and kinase inhibition.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate can be compared with other pyrido[2,3-b]pyrazine derivatives. Similar compounds include:
Ethyl 8-(2-(dimethylamino)ethylamino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-ylcarbamate: Known for its use in OLED materials.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Exhibits different biological activities and synthetic routes.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
6497-84-3 |
|---|---|
Formule moléculaire |
C11H13N5O2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
ethyl N-(8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate |
InChI |
InChI=1S/C11H13N5O2/c1-3-18-11(17)16-8-4-7(12)9-10(15-8)13-5-6(2)14-9/h4-5H,3H2,1-2H3,(H3,12,13,15,16,17) |
Clé InChI |
AQKVAGLVIQFJLX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC2=NC=C(N=C2C(=C1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)


![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)


![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)






